Rapamycin, 41-O-demethyl- is a derivative of the natural product rapamycin, which is known for its immunosuppressive and anti-proliferative properties. This compound is primarily recognized for its role in inhibiting the mammalian target of rapamycin (mTOR), a crucial regulatory kinase involved in cell growth, proliferation, and survival. The compound's structural modification at the 41-O position enhances its pharmacological profile and specificity in biological applications.
Rapamycin was originally isolated from the bacterium Streptomyces hygroscopicus found in soil samples from Easter Island (Rapa Nui). The compound has since been synthesized and modified to produce various derivatives, including 41-O-demethyl-rapamycin, which retains significant biological activity while potentially reducing side effects associated with the parent compound.
Rapamycin, 41-O-demethyl- belongs to the class of macrolide antibiotics. It is categorized as an immunosuppressant and has been extensively studied for its anticancer properties and ability to extend lifespan in model organisms.
The synthesis of rapamycin derivatives, including 41-O-demethyl-rapamycin, typically involves multi-step organic reactions. Key methods include:
Technical details indicate that modern synthetic routes often utilize advanced techniques such as solid-phase peptide synthesis and microwave-assisted reactions to enhance yield and efficiency .
The structure of rapamycin, 41-O-demethyl-, features a complex macrocyclic core with multiple functional groups, including hydroxyl and methoxy groups. The molecular formula is , and it exhibits a molecular weight of approximately 703.96 g/mol.
Nuclear Magnetic Resonance (NMR) spectroscopy is commonly used to elucidate the structure of this compound. For instance, shifts observed in the NMR spectrum provide insights into the positioning of various substituents on the macrocycle .
Rapamycin undergoes various chemical reactions that are critical for its biological activity:
Technical details of these reactions highlight their importance in modulating the pharmacokinetics and dynamics of the compound .
Rapamycin exerts its effects primarily by forming a complex with FKBP, which subsequently inhibits mTOR. This inhibition disrupts downstream signaling pathways involved in cell cycle progression and protein synthesis.
Research indicates that rapamycin's action leads to reduced phosphorylation of key proteins involved in cell growth, such as S6K1 and 4E-BP1. This mechanism is critical in both cancer therapy and immunosuppression .
Relevant data from studies emphasize the importance of these properties in determining appropriate storage conditions and formulation strategies for pharmaceutical applications .
Rapamycin, 41-O-demethyl-, has several significant applications:
The versatility of this compound makes it a valuable asset in both clinical settings and research laboratories .
41-O-Demethylrapamycin (CAS 142382-16-9) is a primary metabolite of rapamycin (sirolimus), formed via oxidative demethylation at the C41 methoxy group. Its molecular formula is C₅₀H₇₇NO₁₃, with a molecular weight of 900.15 g/mol, distinguishing it from the parent compound rapamycin (C₅₁H₇₉NO₁₃, MW 914.17 g/mol) [4] [8]. Structural confirmation was achieved through tandem mass spectrometry (MS/MS) and nuclear magnetic resonance (NMR) spectroscopy, revealing that demethylation generates a hydroxyl group at C41, enhancing the molecule’s polarity [3] [5]. This modification reduces the molecule’s hydrophobicity compared to rapamycin, influencing its protein-binding affinity and metabolic stability [7]. Fragmentation patterns via electrospray-MS/MS show characteristic ions at m/z 968.5 ([M + Na]⁺) for dihydroxylated metabolites, though 41-O-demethylrapamycin itself exhibits a distinct [M + NH₄]⁺ peak at m/z 952.5 [5].
Table 1: Key Molecular Characteristics of 41-O-Demethylrapamycin
Property | Value |
---|---|
CAS Number | 142382-16-9 |
Molecular Formula | C₅₀H₇₇NO₁₃ |
Molecular Weight | 900.15 g/mol |
Key Structural Change | Demethylation at C41 position |
Major MS Signature | [M + NH₄]⁺ at m/z 952.5 |
41-O-Demethylrapamycin is biosynthesized in Streptomyces hygroscopicus via cytochrome P450 (CYP3A)-mediated oxidation of rapamycin. This enzymatic process occurs in human and rat liver microsomes and involves the NADPH-dependent oxidative removal of the methyl group from rapamycin’s C41 methoxy moiety [3] [7]. The metabolite constitutes ~9.3% of total rapamycin derivatives detected in vitro with human liver microsomes, underscoring its metabolic significance [5]. Genomic studies confirm that the rapamycin biosynthetic gene cluster includes cytochrome P450 enzymes capable of catalyzing this demethylation, though specific enzymes (e.g., RapJ) are primarily implicated in earlier steps of rapamycin core assembly [1] [9]. Notably, Streptomyces rapamycinicus (reclassified from S. hygroscopicus) co-harbors gene clusters for rapamycin and actinoplanic acid biosynthesis, suggesting potential synergistic roles in antifungal activity [9].
Derivatization of 41-O-demethylrapamycin leverages its C41 hydroxyl group for chemical modifications. Key strategies include:
41-O-Demethylrapamycin is one of several rapamycin metabolites, each with distinct structural and functional properties:
Table 2: Comparative Profile of Key Rapamycin Metabolites
Metabolite | Molecular Formula | Molecular Weight | Key Modification | Biological Activity |
---|---|---|---|---|
41-O-Demethylrapamycin | C₅₀H₇₇NO₁₃ | 900.15 g/mol | C41 demethylation | Immunosuppressive (IC₅₀: 1.5 nM) |
7-O-Demethylrapamycin | C₅₀H₇₇NO₁₃ | 900.16 g/mol | C7 demethylation | Retains mTOR inhibition |
39-O-Demethylrapamycin | C₅₀H₇₇NO₁₃ | ~900 g/mol | C39 demethylation | Major in vitro metabolite |
12-Hydroxyrapamycin | C₅₁H₇₉NO₁₄ | 930.17 g/mol | C12 hydroxylation | ~4.6% abundance in microsomes |
Functionally, 41-O-demethylrapamycin retains significant immunosuppressive activity, with an IC₅₀ of 1.5 nM in phytohemagglutinin-stimulated human lymphocyte assays—comparable to rapamycin (IC₅₀: 1 nM) [3]. This contrasts with hydroxylated metabolites, which show reduced potency due to disrupted binding to FKBP12 or the FRB domain of mTOR [2] [5]. LC-MS/MS analyses further differentiate these metabolites by their fragmentation patterns and retention times, enabling precise quantification in biological matrices [5] [10].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9